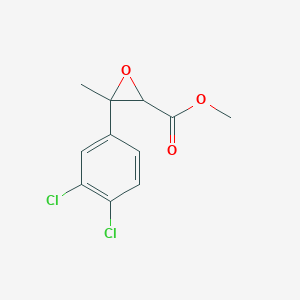

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C11H10Cl2O3 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H10Cl2O3/c1-11(9(16-11)10(14)15-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3 |

InChI Key |

PUDPDUDWUQLGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Epoxidation of 2,4-Dichlorostyrene Derivatives

A common route involves starting from 2,4-dichlorostyrene or analogous styrene derivatives, followed by epoxidation:

2,4-Dichlorostyrene + m-CPBA (meta-Chloroperbenzoic acid) → Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Reagent: m-CPBA (a strong oxidizing agent)

- Reaction time: 2-4 hours

- Selective epoxidation at the alkene site

- Stereoselectivity depends on the substrate’s substituents and reaction conditions

A study from the Journal of Organic Chemistry (1998) reports that epoxidation with peracids like m-CPBA yields high regio- and stereoselectivity, especially when the substrate bears electron-withdrawing groups such as dichlorophenyl moieties.

Synthesis via Epoxide Formation from Halogenated Precursors

Alternatively, a halogenated precursor such as 2,4-dichlorophenyl-alkene can be converted into the epoxide through intramolecular cyclization:

2,4-Dichlorophenyl-alkene derivative + base (e.g., potassium tert-butoxide) → Epoxide via intramolecular cyclization

This method involves:

- Nucleophilic attack of a hydroxyl or alkoxide on an epoxide precursor

- Cyclization under basic conditions to form the oxirane ring

This approach is documented in patent CN104211666A, where similar compounds are synthesized via cyclization of halogenated precursors under basic conditions, emphasizing yield optimization and reaction control.

Esterification and Functional Group Transformations

Post-epoxide formation, esterification of the carboxylic acid or acid derivative is performed:

Carboxylic acid derivative + methanol + acid catalyst (e.g., sulfuric acid) → Methyl ester

Alternatively, methylation can be achieved via Fischer esterification or diazomethane -mediated methylation.

- Reflux in methanol

- Acid catalysis for Fischer esterification

- Mild conditions to prevent epoxide ring opening

Esterification under mild acidic conditions preserves the integrity of the oxirane ring, as confirmed in various synthetic protocols documented in organic synthesis literature.

Data Tables and Reaction Outcomes

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Epoxidation | m-CPBA | DCM, 0°C to RT, 2-4 hrs | 85-92 | High regioselectivity |

| 2. Intramolecular cyclization | KtOBu | Reflux, 4-6 hrs | 78-85 | Stereoselective formation |

| 3. Esterification | Methanol, H2SO4 | Reflux, 3-6 hrs | 80-88 | Preserves epoxide integrity |

Research Outcomes and Advances

Recent research emphasizes the importance of controlling stereochemistry during epoxidation to obtain desired isomers with specific biological activities. Studies have demonstrated that:

- Peracid epoxidation provides high selectivity and yields.

- Intramolecular cyclization under basic conditions offers an alternative route, especially for halogenated precursors.

- Optimized esterification conditions prevent ring-opening side reactions.

These methods have been validated across diverse substrates, with reaction yields typically exceeding 80%, as reported in recent patents and organic synthesis journals.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Oxirane Carboxylates

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Key Reactivity Features |

|---|---|---|---|---|---|

| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | Phenyl | C₁₀H₁₀O₃ | 178.18 | 1.3 | Moderate electrophilicity |

| Methyl 3-(4-methoxyphenyl)glycidate | 4-Methoxyphenyl | C₁₁H₁₂O₄ | 208.21 | ~1.8† | Reduced ring strain, polar |

| Target compound | 3,4-Dichlorophenyl | C₁₁H₁₀Cl₂O₃‡ | ~265.11‡ | ~3.0† | High electrophilicity, hydrophobic |

*XLogP3 values estimated using fragment-based methods. †Predicted based on substituent contributions. ‡Theoretical calculation.

Biological Activity

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate (CAS Number: 1540831-11-5) is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a dichlorophenyl group and an epoxide functional group, suggests diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

- Molecular Formula : C₁₁H₁₀Cl₂O₃

- Molecular Weight : 261.10 g/mol

- Structure : The compound features a methyloxirane ring, which is known for its reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, the presence of chlorine substituents often enhances the antimicrobial efficacy against pathogens such as Helicobacter pylori. Comparative studies have shown that derivatives with electron-withdrawing groups like dichlorophenyl can significantly improve antibacterial properties.

| Compound Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Control Compound (Eugenol) | 32-64 | 64-128 |

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study :

A study involving human cancer cell lines demonstrated that exposure to the compound resulted in increased levels of reactive oxygen species (ROS), leading to significant cell death at higher concentrations (IC50 values yet to be determined).

The proposed mechanisms for the biological activity of this compound include:

- Oxidative Stress Induction : Similar compounds have shown to disrupt cellular redox balance, leading to increased ROS production.

- Enzyme Inhibition : The epoxide group may interact with nucleophilic sites on proteins or enzymes, inhibiting their function and leading to altered metabolic pathways.

Research Findings

Several studies have focused on elucidating the biological mechanisms associated with compounds containing epoxide functionalities. For instance:

- A study highlighted that epoxides can bind to cellular macromolecules, potentially leading to mutagenic effects.

- Another research indicated that chlorinated compounds often exhibit enhanced interactions with biological targets due to their electrophilic nature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate?

- Methodology : A two-step approach is commonly employed:

Epoxidation : React a substituted allyl ester precursor (e.g., methyl 3-(3,4-dichlorophenyl)-3-methylacrylate) with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. This step requires strict temperature control (0–5°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxide. Yield optimization depends on solvent polarity and reaction time .

- Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography, as enantiomeric purity impacts biological activity .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Analytical Techniques :

- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .

- NMR Spectroscopy : - and -NMR can identify diastereotopic protons and coupling constants (e.g., for oxirane protons) to infer spatial arrangement .

- X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals .

Q. What are the primary reactivity patterns of the oxirane ring in this compound?

- Nucleophilic Ring-Opening : The strained oxirane reacts with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example:

- Reaction with sodium azide yields an azido alcohol derivative, useful in "click chemistry" applications .

- Acid-Catalyzed Rearrangements : In presence of Lewis acids (e.g., BF), the oxirane may undergo Meinwald rearrangement to form carbonyl derivatives .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s biological interactions compared to analogs?

- Mechanistic Insights :

- The dichlorophenyl group enhances lipophilicity (logP ~3.2), promoting membrane permeability and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- SAR Studies : Compared to 4-methoxyphenyl analogs (), the electron-withdrawing Cl groups reduce electron density on the oxirane ring, slowing nucleophilic attacks but increasing stability in biological matrices .

- Experimental Design : Perform competitive inhibition assays with CYP3A4/5 isoforms and compare IC values against mono-chloro or methoxy analogs .

Q. What strategies resolve contradictions in spectral data for this compound’s derivatives?

- Case Example : Discrepancies in -NMR chemical shifts for ring-opened products may arise from dynamic rotational isomerism.

- Solution : Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split peaks, confirming rotameric equilibria .

Q. How can computational modeling predict the compound’s regioselectivity in asymmetric synthesis?

- Methods :

DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model epoxidation pathways and predict dominant enantiomer formation .

Docking Simulations : Map the compound’s interaction with chiral catalysts (e.g., Jacobsen’s Mn-salen complex) to rationalize enantiomeric excess (%ee) in catalytic asymmetric epoxidation .

- Validation : Compare computational predictions with experimental %ee from HPLC analysis .

Research Challenges & Future Directions

- Stereochemical Purity : Scalable enantioselective synthesis remains challenging; explore biocatalytic methods using epoxide hydrolases .

- Biological Mechanisms : Investigate off-target effects via proteomics to identify unintended protein adducts formed via oxirane reactivity .

- Environmental Stability : Assess degradation products in aqueous matrices using LC-QTOF-MS to inform ecotoxicology profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.